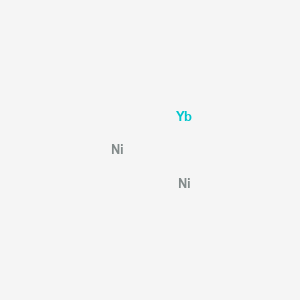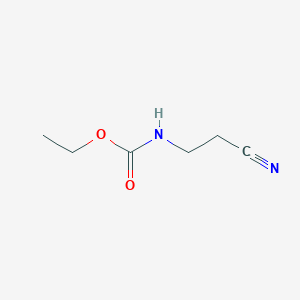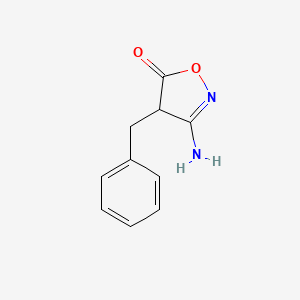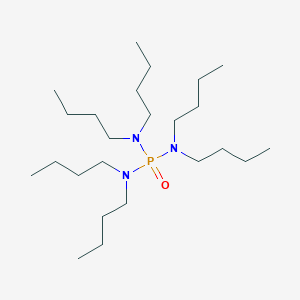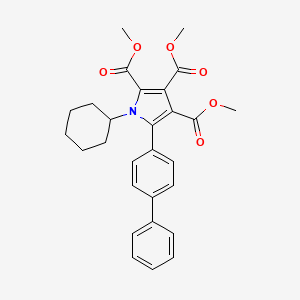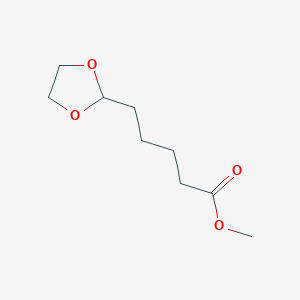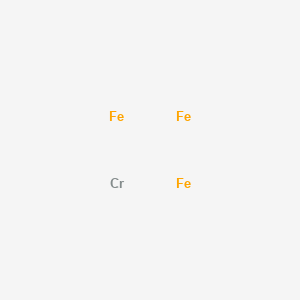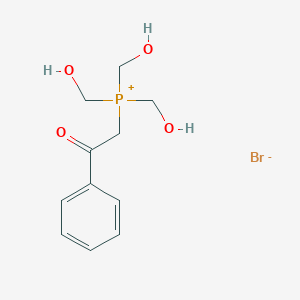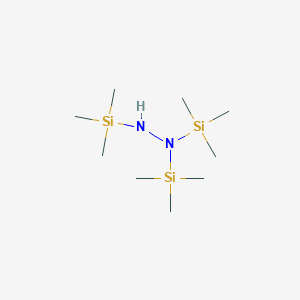
Hydrazine, tris(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, tris(trimethylsilyl)- is a chemical compound characterized by the presence of three trimethylsilyl groups attached to a hydrazine core. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine moiety, making it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazine, tris(trimethylsilyl)- can be synthesized through a multi-step process involving the reaction of anhydrous hydrazine with trimethyl chlorosilane. The initial step involves the formation of 1,2-bis(trimethylsilyl)hydrazine, which is then further reacted with butyllithium to produce tris(trimethylsilyl)hydrazine. The overall yield of this synthesis is approximately 75% .
Industrial Production Methods
While specific industrial production methods for hydrazine, tris(trimethylsilyl)- are not extensively documented, the general approach involves the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
化学反応の分析
Types of Reactions
Hydrazine, tris(trimethylsilyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical-based reductions, where it can donate hydrogen atoms to reduce other compounds.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, adding silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with hydrazine, tris(trimethylsilyl)- include butyllithium, trimethyl chlorosilane, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to control the reactivity and selectivity of the reactions.
Major Products Formed
The major products formed from reactions involving hydrazine, tris(trimethylsilyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the substrates, while in hydrosilylation reactions, the products are silylated derivatives of the starting materials .
科学的研究の応用
Hydrazine, tris(trimethylsilyl)- has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for the reduction of functional groups and the formation of silicon-containing compounds.
Polymer Chemistry: It plays a role in the polymerization of olefins and the cationic polymerization of epoxides, contributing to the development of new polymer materials.
Material Science: Its unique properties make it valuable in the synthesis of advanced materials with specific chemical and physical characteristics.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates, aiding in drug discovery and development.
作用機序
The mechanism of action of hydrazine, tris(trimethylsilyl)- involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations. These intermediates can participate in chain reactions, leading to the formation of reduced or silylated products. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine core, allowing for selective and controlled reactions .
類似化合物との比較
Hydrazine, tris(trimethylsilyl)- can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Both compounds contain trimethylsilyl groups, but tris(trimethylsilyl)silane is primarily used as a radical-based reducing agent without the hydrazine core.
Bis(trimethylsilyl)hydrazine: This compound has two trimethylsilyl groups and exhibits different reactivity and applications compared to the tris(trimethylsilyl) derivative.
Trimethylsilyl Azide: This compound contains a trimethylsilyl group attached to an azide moiety and is used in different types of chemical reactions, such as azide-alkyne cycloaddition.
The uniqueness of hydrazine, tris(trimethylsilyl)- lies in its combination of the hydrazine core with three trimethylsilyl groups, providing distinct reactivity and applications in various fields of chemistry.
特性
CAS番号 |
13272-02-1 |
|---|---|
分子式 |
C9H28N2Si3 |
分子量 |
248.59 g/mol |
IUPAC名 |
1,1,2-tris(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C9H28N2Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChIキー |
OGSTXLGSKJIWFT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NN([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

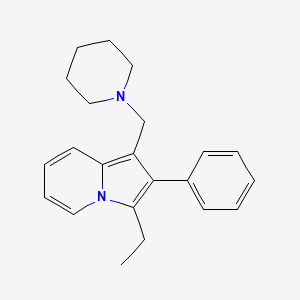
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
